3-Methyl-2-propoxybenzaldehyde

CAS No.:

Cat. No.: VC20341223

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O2 |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-methyl-2-propoxybenzaldehyde |

| Standard InChI | InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3 |

| Standard InChI Key | ICDADRXJJQPDRO-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=CC=C1C=O)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

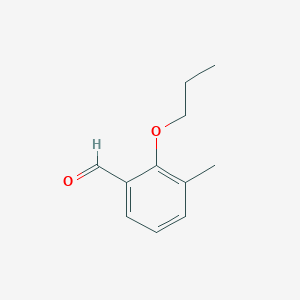

The structure of 3-methyl-2-propoxybenzaldehyde features a benzene ring with three substituents: an aldehyde group at position 1, a methoxy group (-OCHCHCH) at position 2, and a methyl group (-CH) at position 3 (Figure 1). This arrangement creates a sterically hindered environment that influences reactivity. The propoxy group’s electron-donating nature slightly counteracts the electron-withdrawing effect of the aldehyde, moderating the compound’s electrophilicity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-Methyl-2-propoxybenzaldehyde |

| Functional Groups | Aldehyde, ether, methyl |

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-methyl-2-propoxybenzaldehyde typically proceeds via Friedel-Crafts acylation or alkylation strategies.

Friedel-Crafts Acylation:

-

Substrate Preparation: A toluene derivative (e.g., 3-methylphenol) is propoxylated using propyl bromide under basic conditions to yield 2-propoxy-3-methylphenol.

-

Acylation: The phenolic intermediate undergoes formylation using a Lewis acid catalyst (e.g., AlCl) and a formylating agent like dichloromethyl methyl ether.

Alkylation Approach:

-

Benzaldehyde Functionalization: Direct alkylation of 3-methylbenzaldehyde with propyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Selectivity Challenges: Competitive O- vs. C-alkylation necessitates precise control of reaction conditions (temperature: 60–80°C; solvent: DMF or THF).

Advanced Techniques

Recent innovations emphasize continuous flow reactors to enhance yield (85–92%) and reduce reaction times (2–4 hours vs. 12 hours in batch processes). Solvent selection critically impacts efficiency, with polar aprotic solvents like DMF favoring higher conversions.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | 78–85 | 6–8 | High regioselectivity |

| Alkylation | 70–75 | 10–12 | Simplified precursor access |

| Continuous Flow | 85–92 | 2–4 | Scalability, reduced waste |

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde moiety undergoes characteristic reactions:

-

Oxidation: Forms 3-methyl-2-propoxybenzoic acid using KMnO/HSO.

-

Reduction: NaBH in methanol reduces the aldehyde to 3-methyl-2-propoxybenzyl alcohol.

-

Condensation: Reacts with amines to form Schiff bases, valuable in pharmaceutical synthesis.

Ether and Methyl Group Reactivity

The propoxy group participates in nucleophilic substitutions, particularly under acidic conditions (e.g., HI-mediated cleavage to phenol derivatives). The methyl group’s inertness limits direct reactivity but enhances stability toward electrophilic attack .

Industrial and Research Applications

Pharmaceutical Intermediates

3-Methyl-2-propoxybenzaldehyde is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its Schiff base derivatives exhibit bioactivity against Candida albicans (MIC: 8–16 µg/mL).

Agrochemical Development

The compound’s lipophilicity (logP ≈ 2.8) facilitates penetration into pest cuticles, making it a key intermediate in insect growth regulators and herbicides.

Comparative Analysis with Related Compounds

3-Methylbenzaldehyde (m-Tolualdehyde)

-

Molecular Weight: 120.15 g/mol vs. 194.23 g/mol for 3-methyl-2-propoxybenzaldehyde .

-

Reactivity: Lacks the propoxy group, rendering it more reactive toward electrophilic substitution but less lipophilic.

4-Propoxybenzaldehyde

-

Substitution Pattern: Propoxy group at position 4 vs. position 2.

-

Applications: Primarily used in fragrances, contrasting with the pharmaceutical focus of the 3-methyl-2-propoxy analog.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume